Ionomycin

説明

Ionomycin has been reported in Streptomyces conglobatus with data available.

Ionomycin is a polyether antibiotic isolated from Streptomyces conglobatus sp. nov. Trejo with antineoplastic activity. Ionomycin is a calcium ionophore that increases intracellular Ca++ levels, possibly relating to endonuclease activation of lymphocytes and decreased ratio of Bcl-2 to Bax and ultimately apoptosis. In addition, this agent is used to investigate the role of intracellular calcium in cellular processes. (NCI)

A divalent calcium ionophore that is widely used as a tool to investigate the role of intracellular calcium in cellular processes.

特性

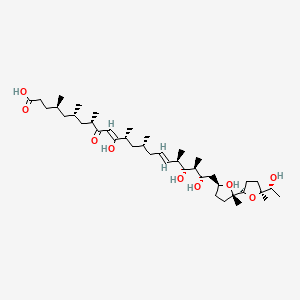

IUPAC Name |

(4R,6S,8S,10Z,12R,14R,16E,18R,19R,20S,21S)-11,19,21-trihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-9-oxodocosa-10,16-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H72O9/c1-25(21-29(5)34(43)24-35(44)30(6)22-27(3)20-26(2)14-15-38(46)47)12-11-13-28(4)39(48)31(7)36(45)23-33-16-18-41(10,49-33)37-17-19-40(9,50-37)32(8)42/h11,13,24-33,36-37,39,42-43,45,48H,12,14-23H2,1-10H3,(H,46,47)/b13-11+,34-24-/t25-,26-,27+,28-,29-,30+,31+,32-,33+,36+,37-,39-,40+,41+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGHMRUGBZOYCAA-ADZNBVRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)CC(C)CC(C)C(=O)C=C(C(C)CC(C)CC=CC(C)C(C(C)C(CC1CCC(O1)(C)C2CCC(O2)(C)C(C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)C[C@H](C)C[C@H](C)C(=O)/C=C(/[C@H](C)C[C@H](C)C/C=C/[C@@H](C)[C@H]([C@@H](C)[C@H](C[C@@H]1CC[C@@](O1)(C)[C@H]2CC[C@@](O2)(C)[C@@H](C)O)O)O)\O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H72O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040521 | |

| Record name | Ionomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

709.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56092-81-0 | |

| Record name | Ionomycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56092-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ionomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056092810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ionomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10,16-Docosadienoic acid, 11,19,21-trihydroxy-4,6,8,12,14,18,20-heptamethyl-22-[(2S,2'R,5S,5'S)-octahydro-5'-[(1R)-1-hydroxyethyl]-2,5'-dimethyl[2,2'-bifuran]-5-yl]-9-oxo-, (4R,6S,8S,10Z,12R,14R,16E,18R,19R,20S,21S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IONOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54V905V6AT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ionomycin's Mechanism of Action on Calcium Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ionomycin, a polyether antibiotic derived from Streptomyces conglobatus, is a potent and selective calcium ionophore widely utilized in research to manipulate intracellular calcium concentrations. It functions as a mobile carrier, facilitating the transport of calcium ions (Ca²⁺) across biological membranes, thereby bypassing endogenous calcium channels. This guide provides an in-depth examination of Ionomycin's core mechanism, its effects on cellular signaling, and detailed experimental protocols for its application.

Core Mechanism of Action

Ionomycin's primary function is to increase the permeability of biological membranes to divalent cations, with a notable preference for Ca²⁺. Unlike channel-forming ionophores, Ionomycin acts as a lipid-soluble mobile carrier that chelates a single Ca²⁺ ion. This Ionomycin-Ca²⁺ complex can then diffuse across the lipid bilayer of cellular membranes.

The mechanism can be dissected into two main actions:

-

Transport of Extracellular Calcium: Ionomycin embeds within the plasma membrane, binds to extracellular Ca²⁺, and shuttles it into the cytoplasm down its concentration gradient.

-

Release from Intracellular Stores: Ionomycin can also permeate intracellular membranes, such as the endoplasmic reticulum (ER), releasing sequestered Ca²⁺ into the cytosol. This action is independent of G-protein signaling and acts on the same stores as inositol 1,4,5-trisphosphate (IP3).

It is crucial to note that at lower concentrations (≤ 1 µM), Ionomycin's effect on Ca²⁺ influx is not solely due to direct transport across the plasma membrane. It primarily acts by depleting intracellular stores, which in turn activates endogenous store-regulated cation entry (SOCE) pathways.

Signaling Pathway of Ionomycin-Induced Calcium Influx

Caption: Ionomycin acts as a mobile carrier for extracellular Ca²⁺ and releases it from the ER.

Quantitative Data Summary

Table 1: Physicochemical and Biological Properties of Ionomycin

| Property | Value | Reference |

| Source | Streptomyces conglobatus | |

| CAS Number | 56092-81-0 | |

| Molecular Formula | C₄₁H₇₂O₉ | |

| Molecular Weight | 709.0 g/mol | |

| Purity | ≥ 97-98% | |

| Solubility | Soluble in DMSO, ethanol, and fats. Insoluble in water. | |

| Storage | Store at or below -20°C, protected from light. |

Table 2: Cation Selectivity and Affinity

Ionomycin exhibits a higher selectivity for divalent cations over monovalent ones. While it binds several divalent cations, its affinity for Ca²⁺ is notable, though studies in 80% methanol/water show higher affinity for other ions like Ni²⁺ and Zn²⁺. It is a more effective Ca²⁺ ionophore than A23187 but is less effective at binding and transporting Mg²⁺.

| Cation | Relative Affinity (Compared to Mg²⁺) | Log KMI (Formation Constant) | Reference |

| Ni²⁺ | 2000 | 10.25 | |

| Zn²⁺ | 600 | - | |

| Co²⁺ | 440 | - | |

| Mn²⁺ | 47 | - | |

| Mg²⁺ | 1.00 | - | |

| Ca²⁺ | 0.21 | - | |

| Sr²⁺ | 0.022 | 5.30 |

Note: Affinity data was determined in 80% methanol/water and may differ in a biological context.

Table 3: Effective Concentrations for Cellular Assays

| Application | Cell Type | Working Concentration | Effect | Reference |

| T-Cell Activation (with PMA) | Human, Mouse, Rat T-Cells | IC₅₀ = 5.8 nM | Cytokine Production (IL-2, IL-4, etc.) | |

| General Intracellular Ca²⁺ Increase | Various Cell Lines | 0.5 - 10 µg/ml (669 nM - 13.38 µM) | Rapid rise in cytosolic Ca²⁺ | |

| Induction of Apoptosis | Human B-Cells, Prostatic Cancer Cells | 1-10 µM | Activation of endonucleases, cell death | |

| Oocyte Activation | Mouse Oocytes | 5-10 µM | Efficient artificial activation | |

| Positive Control in Ca²⁺ Flux Assays | Various Cell Lines | 1 µg/ml (approx. 1.4 µM) | Generation of maximum Ca²⁺ flux |

Downstream Signaling Pathways

The elevation of intracellular Ca²⁺ by Ionomycin triggers a multitude of downstream signaling cascades.

T-Cell Activation (Synergy with PMA)

Ionomycin is famously used in conjunction with Phorbol 12-myristate 13-acetate (PMA) to activate T-cells. Ionomycin provides the Ca²⁺ signal, which activates calcineurin, a phosphatase that dephosphorylates the transcription factor NFAT (Nuclear Factor of Activated T-cells). Simultaneously, PMA activates Protein Kinase C (PKC). Both pathways are required for robust T-cell activation and cytokine production.

Ionomycin: A Technical Guide to its Chemical Structure, Physical Properties, and Cellular Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionomycin is a potent and selective calcium ionophore, an antibiotic, and a valuable tool in biological research. Produced by the bacterium Streptomyces conglobatus, it is widely used to increase the intracellular concentration of calcium ions (Ca²⁺) and to study calcium-dependent signaling pathways. This technical guide provides an in-depth overview of the chemical structure, physical properties, and key experimental applications of Ionomycin, with a focus on its role in activating cellular signaling cascades.

Chemical Structure and Physical Properties

Ionomycin is a polyether antibiotic with a complex structure that includes a β-diketone and a carboxylic acid group, which together form a chelation site for divalent cations, showing a high affinity for Ca²⁺. It possesses 14 chiral centers, contributing to its specific biological activity. Ionomycin is commercially available as a free acid and as a calcium salt.

Table 1: Chemical and Physical Properties of Ionomycin (Free Acid)

| Property | Value | References |

| Molecular Formula | C₄₁H₇₂O₉ | |

| Molar Mass | 709.0050 g/mol | |

| IUPAC Name | (4R,6S,8S,10Z,12R,14R,16E,18R,19R,20S,21S)-11,19,21-trihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-9-oxodocosa-10,16-dienoic acid | |

| Appearance | Colorless Solid | |

| Solubility | Insoluble in water. Soluble in DMSO, ethanol, methanol, DMF, fats, heptane, and hexane. | |

| Storage | Store at -20°C. | |

| Stability | In solution, stable for several months at -20°C. Light-sensitive. |

Table 2: Chemical and Physical Properties of Ionomycin (Calcium Salt)

| Property | Value | References |

| Molecular Formula | C₄₁H₇₀O₉·Ca | |

| Molecular Weight | 747.07 g/mol | |

| Appearance | Crystalline solid or translucent film. | |

| Solubility | Soluble in DMSO (approx. 1.6-10 mg/ml) and ethanol (approx. 20 mg/ml). Sparingly soluble in aqueous buffers. | |

| Storage | Store at -20°C, desiccated and protected from light. | |

| Stability | Lyophilized form is stable for at least 2 years. In solution, stable for up to 3-6 months at -20°C. |

Mechanism of Action and Signaling Pathways

Ionomycin acts as a mobile ion carrier, facilitating the transport of Ca²⁺ across biological membranes, thereby increasing the cytosolic Ca²⁺ concentration. This influx of calcium is a critical second messenger that triggers a variety of cellular responses, primarily through the activation of calcium-dependent enzymes.

Ionomycin-Induced NFAT Activation

The primary signaling pathway activated by Ionomycin-mediated calcium influx is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway.

Ionomycin: A Technical Guide to Unlocking Calcium-Dependent Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for utilizing ionomycin as a powerful tool to investigate and manipulate calcium-dependent signaling pathways in various research and drug development contexts. Ionomycin, a potent and selective calcium ionophore, is an indispensable reagent for studying a vast array of physiological processes, including T-cell activation, cytokine production, and apoptosis. This document provides a detailed overview of its mechanism of action, quantitative data for experimental design, step-by-step protocols for key applications, and visual representations of the associated signaling pathways.

Introduction to Ionomycin: A Potent Calcium Ionophore

Ionomycin is an ionophorous antibiotic isolated from the bacterium Streptomyces conglobatus. It functions as a mobile ion carrier that binds to divalent cations, primarily calcium (Ca²⁺), and facilitates their transport across biological membranes. This action effectively increases the intracellular concentration of free Ca²⁺, mimicking the calcium signaling events that occur downstream of various cell surface receptor activations. This property makes ionomycin an invaluable tool for artificially activating calcium-dependent pathways and studying their roles in cellular function.

Mechanism of Action

Ionomycin acts as a lipid-soluble molecule that chelates Ca²⁺ and transports it across the cell membrane, down its electrochemical gradient. This influx of extracellular calcium, coupled with the release of calcium from intracellular stores like the endoplasmic reticulum, leads to a rapid and sustained elevation of cytosolic Ca²⁺ levels. This surge in intracellular calcium is

The Role of Ionomycin in Inducing Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of Ionomycin, a potent calcium ionophore, in the induction of apoptosis. By elucidating its core mechanisms of action, detailing relevant signaling pathways, and providing comprehensive experimental protocols, this document serves as a critical resource for professionals in cellular research and therapeutic development.

Core Mechanism: Calcium-Mediated Apoptotic Signaling

Ionomycin's primary mechanism for inducing apoptosis is its ability to create pores in cellular membranes, leading to a rapid and sustained influx of extracellular calcium into the cytoplasm. This disruption of intracellular calcium homeostasis is a critical stress signal that triggers a cascade of downstream events, ultimately culminating in programmed cell death. The elevated cytosolic calcium levels activate a host of calcium-dependent enzymes, most notably calpains, which play a central role in initiating the apoptotic cascade.

The Intrinsic (Mitochondrial) Pathway of Apoptosis

A substantial body of evidence indicates that Ionomycin-induced apoptosis predominantly proceeds through the intrinsic, or mitochondrial, pathway. The key steps in this process are outlined below and visualized in the accompanying signaling pathway diagram.

Key Signaling Events:

-

Calcium Influx and Calpain Activation: Ionomycin facilitates a significant increase in intracellular Ca2+ concentration. This elevated calcium activates ubiquitous calpains, which are calcium-dependent cysteine proteases.

-

Cleavage of Bcl-2 Family Proteins: Activated calpains directly target and cleave members of the Bcl-2 protein family. Specifically, the anti-apoptotic protein Bcl-2 and the pro-apoptotic BH3-only protein Bid are cleaved. This cleavage alters their function, tipping the cellular balance towards apoptosis. The truncation of Bcl-2 can convert it from an anti-apoptotic to a pro-apoptotic molecule.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The calpain-mediated cleavage of Bcl-2 family proteins leads to the permeabilization of the outer mitochondrial membrane. This is a critical point of no return in the apoptotic process.

-

Cytochrome c Release: Following MOMP, cytochrome c is released from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway.

-

Executioner Caspase Activation: Activated caspase-9 proceeds to cleave and activate executioner caspases, primarily caspase-3 and caspase-7.

-

Substrate Cleavage and Cell Death: The executioner caspases are responsible for the cleavage of a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing.

Signaling Pathway Diagram: Ionomycin-Induced Intrinsic Apoptosis

The Role of Endoplasmic Reticulum (ER) Stress

In addition to the direct activation of the mitochondrial pathway, Ionomycin can also induce apoptosis through the induction of endoplasmic reticulum (ER) stress. The ER is a major intracellular calcium store, and its depletion by Ionomycin can lead to the unfolded protein response (UPR). Prolonged or severe ER stress can trigger apoptotic signaling, often cross-talking with the mitochondrial pathway. Ionomycin has been shown to increase the expression of ER stress proteins such as GRP94, BiP, and ERp72. In some cellular contexts, this ER stress can contribute to the overall apoptotic response, for instance, through the activation of the PERK/CHOP pathway.

Quantitative Data on Ionomycin-Induced Apoptosis

The following tables summarize quantitative data from various studies investigating the apoptotic effects of Ionomycin.

| Cell Line | Ionomycin Concentration | Treatment Duration | Parameter Measured | Result | Reference |

| LCLC 103H | 2 µM | 3 hours | Intracellular Ca2+ | Increase from 50 nM to 180 nM (transiently up to 0.8-1.5 µM) | |

| LCLC 103H | 2 µM | 3 hours | Apoptotic Cells (Annexin V) | ~2-fold increase compared to control | |

| LNCaP | 10 µM | 14 hours | DNA Fragmentation | Evident DNA laddering | |

| Ba/F3 | 2 µM | 24 hours | Necrotic Cells (Propidium Iodide) | ~8% | |

| SH-SY5Y | 2 µM | 3, 6, 9 hours | Caspase-9 Activity | Time-dependent increase | |

| SH-SY5Y | 2 µM | 3, 6, 9 hours | Caspase-3 Activity | Time-dependent increase |

Detailed Experimental Protocols

Induction of Apoptosis in LCLC 103H Cells

This protocol is based on the methodology described in the study by Gil-Parrado et al. (2002).

Materials:

-

LCLC 103H cells (human large cell lung carcinoma)

-

RPMI 1640 medium supplemented with 10% fetal calf serum, 2

The Ionophore Ionomycin: A Deep Dive into its Divalent Cation Selectivity

For Researchers, Scientists, and Drug Development Professionals

Ionomycin, a polyether antibiotic produced by the bacterium Streptomyces conglobatus, is a powerful and widely used tool in biological research. Its ability to transport divalent cations across biological membranes makes it an invaluable agent for studying the myriad of cellular processes regulated by these ions, most notably calcium (Ca²⁺). This technical guide provides an in-depth exploration of the selectivity of Ionomycin for various divalent cations, detailing its binding affinities, the experimental methods used to determine them, and the downstream signaling pathways it triggers.

Quantitative Analysis of Ionomycin's Divalent Cation Selectivity

Ionomycin exhibits a distinct preference for binding certain divalent cations over others. This selectivity is crucial for its function as a research tool, allowing for the targeted manipulation of specific ion concentrations within cells. The binding affinity is typically quantified by the association constant (Kₐ) or its logarithm (log Kₐ), or the dissociation constant (Kₑ), where Kₑ = 1/Kₐ. A higher log Kₐ value indicates a stronger binding affinity.

The selectivity of Ionomycin for a range of divalent cations was systematically determined in a study by Bakshi et al. (1991), conducted in 80% methanol/water. The results of this study are summarized in the table below.

| Divalent Cation | Log Kₘₗ¹ | Relative Affinity (Compared to Mg²⁺) |

| Ca²⁺ | 7.15 | 1.00 |

| Mg²⁺ | 6.85 | 0.50 |

| Sr²⁺ | 6.05 | 0.16 |

| Ba²⁺ | 5.35 | 0.03 |

| Mn²⁺ | 8.52 | 46.77 |

| Co²⁺ | 9.49 | 436.52 |

| Ni²⁺ | 10.15 | 1995.26 |

| Zn²⁺ | 9.63 | 602.56 |

| Cd²⁺ | 9.35 | 316.23 |

¹ Log Kₘₗ represents the logarithm of the formation constant for the 1:1 metal-Ionomycin complex. Data sourced from Bakshi et al. (1991). The study was conducted in 80% (w/w) methanol/water at 25.0 °C and an ionic strength of 0.050 M (tetraethylammonium perchlorate).

Mechanism of Action: How Ionomycin Transports Divalent Cations

Ionomycin functions as a mobile ion carrier, forming a lipid-soluble complex with a divalent cation that can then diffuse across the lipid bilayer of cellular membranes. This transport is a cyclical process:

-

Chelation: On one side of the membrane, an Ionomycin molecule encapsulates a divalent cation, forming a stable, neutral complex. This process involves the coordination of the cation by several oxygen atoms within the Ionomycin structure.

-

Translocation: The lipophilic exterior of the Ionomy

Methodological & Application

Standard Protocol for T-Cell Activation Using PMA and Ionomycin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activation of T-lymphocytes is a critical process in the adaptive immune response and a fundamental technique in immunological research and drug development. Pharmacological agents such as Phorbol 12-myristate 13-acetate (PMA) and Ionomycin are potent, non-specific activators of T-cells, bypassing the T-cell receptor (TCR) to initiate downstream signaling cascades. This method provides a robust and reliable means to induce T-cell activation, leading to cytokine production, proliferation, and expression of activation markers. These application notes provide a comprehensive overview and detailed protocols for the effective use of PMA and Ionomycin in T-cell activation studies.

PMA is a diacylglycerol (DAG) analog that directly activates Protein Kinase C (PKC), a key enzyme in T-cell activation signaling. Ionomycin is a calcium ionophore that increases intracellular calcium levels, activating calcium-dependent signaling pathways, such as the calcineurin-NFAT pathway. The synergistic action of PMA and Ionomycin mimics the signaling events downstream of TCR engagement, leading to potent T-cell activation.

Key Applications

-

Positive control: In assays measuring T-cell activation, PMA/Ionomycin serves as a reliable positive control to ensure the responsiveness of the cells and the validity of the experimental setup.

-

Cytokine production assays: This stimulation method is widely used to induce the production of various cytokines, such as IFN-γ, TNF-α, and IL-2, for intracellular staining and flow cytometry analysis or for secreted protein quantification using ELISA or multiplex assays.

-

Signaling pathway analysis: Researchers can use this protocol to study the downstream signaling events in T-cell activation, including protein phosphorylation and transcription factor activation.

-

Immunotoxicity and drug screening: The protocol can be adapted to assess the immunomodulatory effects of compounds by measuring their impact on PMA/Ionomycin-induced T-cell activation.

Data Presentation: Quantitative Parameters for T-Cell Activation

The optimal concentrations and incubation times for T-cell activation with PMA and Ionomycin can vary depending on the cell type (e.g., human vs. mouse, PBMCs vs. isolated T-cells) and the specific downstream application. Below are tables summarizing commonly used experimental parameters.

Table 1: Recommended Concentrations of PMA and Ionomycin

| Reagent | Concentration Range | Typical Concentration | Cell Type Examples | Reference(s) |

| PMA | 5 - 100 ng/mL | 25 - 50 ng/mL | Human PBMCs, Jurkat cells, Mouse splenocytes | |

| Ionomycin | 250 ng/mL - 2.5 µM | 1 µg/mL (or 1 µM) | Human PBMCs, B cells, Mouse splenocytes |

Table 2: Typical Incubation Times for Different Downstream Analyses

| Downstream Analysis | Incubation Time | Notes | Reference(s) |

| Intracellular Cytokine Staining | 4 - 6 hours | A protein transport inhibitor (e.g., Brefeldin A or Monensin) should be added to trap cytokines intracellularly. | |

| Phosphorylation Studies (Phospho-flow) | 15 - 60 minutes | Kinase phosphorylation is a rapid event, and shorter incubation times are required to capture the peak response. | |

| Gene Expression Analysis (qRT-PCR) | 2 - 24 hours | Optimal time depends on the kinetics of the target gene expression. | |

| Proliferation Assays | 24 - 72 hours | Longer incubation is necessary to observe cell division. | |

| Cell Surface Marker Expression | 4 - 24 hours | Expression of activation markers like CD69 and CD25 can be detected within a few hours. Note that PMA can downregulate CD4. |

Experimental Protocols

Protocol 1: T-Cell Activation for Intracellular Cytokine Staining

This protocol describes the stimulation of peripheral blood mononuclear cells (PBMCs) for the subsequent analysis of intracellular cytokine production by flow cytometry.

Materials:

-

Isolated PBMCs

-

Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine)

-

PMA (stock solution in DMSO)

-

Ionomycin (stock solution in DMSO)

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

96-well U-bottom plate

-

CO₂ incubator (37°C, 5% CO₂)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometry staining buffers, antibodies, and tubes

Procedure:

-

Cell Preparation:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells with PBS and resuspend them in complete RPMI-1640 medium at a concentration of 1-2 x 10⁶ cells/mL.

-

-

Cell Seeding:

-

Add 100 µL of the cell suspension to each well of a 96-well U-bottom plate.

-

-

Stimulation:

-

Prepare a stimulation cocktail containing PMA, Ionomycin, and a protein transport inhibitor in complete RPMI-1640 medium. For a final concentration of 50 ng/mL PMA and 1 µg/mL Ionomycin, dilute the stock solutions accordingly.

-

Add 100 µL of the stimulation cocktail to the appropriate wells.

-

For an unstimulated control, add 100 µL of complete RPMI-1640 medium containing only the protein transport inhibitor.

-

-

Incubation:

-

Incubate the plate for 4-6 hours in a humidified CO₂ incubator at 37°C and 5% CO₂.

-

-

Staining and Analysis:

-

After incubation, harvest the cells and proceed with surface and intracellular staining for cytokines of interest according to standard flow cytometry protocols.

-

Signaling Pathways and Experimental Workflow

Signaling Pathway of T-Cell Activation by PMA and Ionomycin

Optimal Ionomycin Concentration for Primary Lymphocyte Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionomycin is a potent and selective calcium ionophore that is widely used in immunology research to stimulate lymphocytes. By increasing intracellular calcium levels, Ionomycin mimics the signaling cascade that occurs upon T-cell receptor (TCR) activation. It is most commonly used in conjunction with Phorbol 12-myristate 13-acetate (PMA), which activates Protein Kinase C (PKC). This combination effectively bypasses the need for receptor-ligand interaction and provides a robust, non-specific activation of lymphocytes, leading to cytokine production, proliferation, and other effector functions. These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of Ionomycin for primary lymphocyte culture across various applications.

Ionomycin Signaling Pathway

Ionomycin acts as a mobile ion carrier, binding to Ca²⁺ and facilitating its transport across the cell membrane, thereby increasing the concentration of free cytosolic calcium ([Ca²⁺]i). This elevation in intracellular calcium is a critical second messenger in lymphocyte activation. It leads to the activation of calmodulin, which in turn activates the phosphatase calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing its translocation to the nucleus where it upregulates the transcription of genes crucial for T-cell activation and cytokine production, such as Interleukin-2 (IL-2).

Data Presentation: Recommended Ionomycin Concentrations

The optimal concentration of Ionomycin can vary depending on the specific lymphocyte type, the intended application, and the incubation time. Below is a summary of commonly used concentrations for various experimental setups. It is highly recommended to perform a titration experiment to determine the optimal concentration for your specific cell type and assay.

| Application | Cell Type | Ionomycin Concentration (ng/mL) | Ionomycin Concentration (µM/µg/mL) | PMA Concentration (ng/mL) | Incubation Time | Reference(s) |

| Cytokine Production (Intracellular) | Human PBMCs | 500 - 1000 | 1 µg/mL | 10 - 50 | 4 - 6 hours | |

| Mouse Splenocytes | 500 | 500 ng/mL | 5 | 4 hours | ||

| Jurkat Cells | - | 2.5 µM | 10 | 2 - 24 hours | ||

| Lymphocyte Proliferation | Mouse Splenocytes | 200 | 200 ng/mL | 10 | 16 hours (for ³H-thymidine) | |

| T-Cell Activation (Surface Markers) | Mouse T-cells | 50 | 50 ng/mL | 5 | Not Specified | |

| Calcium Flux Assay | Primary Mouse Lymphocytes | - | ~5 µg/mL | - | Minutes | |

| Jurkat T-cells | Varies | Varies | - | Minutes |

Note: The molecular weight of Ionomycin is approximately 709.0 g/mol . 1 µg/mL is roughly equivalent to 1.4 µM.

Experimental Protocols

Protocol 1: Stimulation of Primary Lymphocytes for Intracellular Cytokine Staining

This protocol is designed for the stimulation of peripheral blood mononuclear cells (PBMCs) or splenocytes to produce cytokines for detection by flow cytometry.

Materials:

-

Primary lymphocytes (e.g., human PBMCs, mouse splenocytes)

-

Complete RPMI 1640

Preparation of Ionomycin Stock Solution for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionomycin is a potent and selective calcium ionophore derived from the bacterium Streptomyces conglobatus. It is a widely used research tool to increase intracellular calcium levels and study calcium signaling pathways in various cell types. As a mobile ion carrier, Ionomycin forms a lipid-soluble complex with divalent cations, primarily Ca2+, facilitating their transport across biological membranes. This influx of calcium can trigger a multitude of cellular processes, including enzyme activation, gene expression, apoptosis, and T-cell activation. This document provides detailed protocols for the preparation of Ionomycin stock solutions for use in cell culture experiments.

Data Presentation: Ionomycin Properties and Stock Solution Parameters

The following table summarizes key quantitative data for the preparation and use of Ionomycin in cell culture.

| Parameter | Value | Reference |

| Molecular Weight | 747.08 g/mol (Calcium Salt) | |

| Solubility | - DMSO: up to 100 mg/mL (133.8 mM) - Ethanol: up to 100 mg/mL (133.8 mM) | |

| Recommended Solvents | DMSO, Ethanol | |

| Recommended Stock Concentration | 1 mM to 10 mM | |

| Typical Working Concentration | 0.5 - 10 µg/mL (0.67 - 13.38 µM) | |

| Storage of Powder | -20°C or 2-8°C, desiccated, protected from light | |

| Storage of Stock Solution | -20°C, protected from light | |

| Stability of Stock Solution | Stable for up to 6 months at -20°C |

Experimental Protocols

Materials

-

Ionomycin calcium salt (powder)

-

Anhydrous Dimethyl sulfoxide (DMSO) or Ethanol (200 proof)

-

Sterile microcentrifuge tubes

-

Sterile, nuclease-free water

-

Pipettes and sterile filter tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 1 mM Ionomycin Stock Solution in DMSO

This protocol describes the preparation of a 1 mM stock solution of Ionomycin calcium salt.

-

Calculate the required mass of Ionomycin:

-

The molecular weight of Ionomycin calcium salt is 747.08 g/mol .

-

To prepare 1 mL of a 1 mM solution, you will need:

-

Mass (g) = 1 mmol/L * 1 L/1000 mL * 747.08 g/mol * 1 mL = 0.00074708 g = 0.747 mg.

-

-

Therefore, to make 1 mL of a 1 mM stock, weigh out approximately 0.75 mg of Ionomycin powder. For 1.34 mL of a 1mM stock, use 1mg of Ionomycin.

-

-

Aliquot the Solvent:

-

In a sterile microcentrifuge tube, add the calculated volume of anhydrous DMSO. For example, to prepare a 1 mM solution with 1 mg of Ionomycin, add 1.34 mL of DMSO.

-

-

Dissolve the Ionomycin:

-

Carefully add the weighed Ionomycin powder to the DMSO.

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication can aid in dissolution if necessary.

-

-

Sterilization (Optional):

-

If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light. The stock solution is stable for several months under these conditions.

-

Protocol for Preparing Working Solutions

-

Thaw the Stock Solution:

-

Thaw a single aliquot of the Ionomycin stock solution at room temperature.

-

-

Dilute to Working Concentration:

-

Dilute the stock solution in your desired cell culture medium to the final working concentration. For example, to prepare a 1 µM working solution from a 1 mM stock, dilute the stock 1:1000 in the cell culture medium.

-

It is recommended to perform a dose-response experiment to determine the optimal working concentration for your specific cell type and experimental conditions, as concentrations can range from 0.5 to 10 µg/mL (approximately 0.67 to 13.38 µM).

-

-

Immediate Use:

-

Use the freshly prepared working solution immediately for your cell culture experiments.

-

Ionomycin Signaling Pathway

Ionomycin acts as a calcium ionophore, increasing the intracellular concentration of Ca2+. This elevation in cytosolic calcium triggers a cascade of downstream signaling events. A simplified representation of the Ionomycin-induced signaling pathway, particularly in the context of T-cell activation (often in synergy with Phorbol 12-myristate 13-acetate - PMA), is depicted below.

Troubleshooting & Optimization

Technical Support Center: T-Cell Activation with PMA and Ionomycin

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during T-cell activation using Phorbol 12-Myristate 13-Acetate (PMA) and Ionomycin.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of T-cell activation by PMA and Ionomycin?

PMA and Ionomycin are potent, non-specific T-cell activators that bypass the T-cell receptor (TCR) to initiate downstream signaling pathways. PMA activates Protein Kinase C (PKC), while Ionomycin, a calcium ionophore, increases intracellular calcium levels. Together, they mimic the signaling cascade that follows TCR engagement, leading to robust T-cell activation, cytokine production, and proliferation.

Q2: My T-cells are not showing signs of activation after stimulation. What are the common causes?

Several factors can lead to low or no T-cell activation. These include:

-

Suboptimal PMA/Ionomycin concentrations: The optimal concentration can vary depending on the cell type and experimental conditions.

-

Poor cell health: Ensure cell viability is high (>90%) before starting the experiment.

-

Incorrect incubation time: The kinetics of cytokine production vary. Insufficient or excessive stimulation time can lead to poor results.

-

Reagent quality: Ensure PMA and Ionomycin are properly stored and have not degraded.

-

Issues with downstream assays: Problems with antibody staining, fixation, or permeabilization can mask successful activation.

Q3: I am observing high cell death after stimulation. How can I mitigate this?

High concentrations of PMA and Ionomycin can be cytotoxic. To

Technical Support Center: Optimizing PMA to Ionomycin Ratio for Maximal Cytokine Production

Welcome to the technical support center for optimizing Phorbol 12-Myristate 13-Acetate (PMA) and Ionomycin stimulation for maximal cytokine production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of PMA and Ionomycin in stimulating cytokine production?

A1: PMA and Ionomycin are potent, non-specific activators of a wide range of immune cells, including T cells.[1][2] They work synergistically to mimic the intracellular signaling pathways that are typically triggered by T-cell receptor (TCR) engagement.

-

PMA is a diacylglycerol (DAG) analog that directly activates Protein Kinase C (PKC).[1][3] This activation triggers downstream signaling cascades, including the NF-κB and MAPK pathways, which are crucial for the transcription of various cytokine genes.[4][5]

-

Ionomycin is a calcium ionophore that increases the intracellular concentration of calcium ions (Ca2+).[1][2] This influx of calcium activates calcineurin, a phosphatase that dephosphorylates the Nuclear Factor of Activated T cells (NFAT) transcription factor, allowing it to translocate to the nucleus and initiate the transcription of cytokine genes like IL-2 and IFN-γ.[4]

Q2: Why is it necessary to use a protein transport inhibitor like Brefeldin A or Monensin?

A2: Cytokines are rapidly synthesized and secreted by activated cells. To detect them intracellularly using methods like flow cytometry, it is essential to block this secretion process.[1]

-

Brefeldin A inhibits protein transport from the endoplasmic reticulum (ER) to the Golgi apparatus, causing cytokines to accumulate in the ER.[1]

-

Monensin disrupts the function of the Golgi apparatus, leading to the retention of cytokines within the cell.[1]

The choice between Brefeldin A and Monensin can depend on the specific cytokine being measured, as they can have different effects on protein transport and cell surface marker expression.

Q3: What are the typical concentration ranges for PMA and Ionomycin?

A3: The optimal concentrations of PMA and Ionomycin can vary depending on the cell type, cell density, and the specific cytokines being measured. However, a common starting point for many applications is:

It is highly recommended to perform a titration experiment to determine the optimal concentrations for your specific experimental setup.[7][8]

Q4: How long should I stimulate the cells with PMA and Ionomycin?

A4: The optimal stimulation time depends on the kinetics of the cytokine you are interested in. A general guideline is:

-

For most cytokines (e.g., TNF-α, IFN-γ, IL-2): A stimulation period of 4 to 6 hours is typically sufficient for intracellular detection.[9][10][11]

-

For some cytokines like IL-10: A longer incubation of 12 to 24 hours may be necessary for optimal detection.[12]

It's important to add the protein transport inhibitor during the last few hours of stimulation to allow for cytokine accumulation.[13][14]

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Low or no cytokine signal | Suboptimal PMA/Ionomycin concentrations. | Perform a titration of both PMA and Ionomycin to find the optimal concentrations for your cell type and target cytokine. A common starting point is 10-50 ng/mL for PMA and 500-1000 ng/mL for Ionomycin.[6][7] |

| Ineffective protein transport inhibition. | Ensure Brefeldin A (e.g., 10 µg/mL) or Monensin (e.g., 2 µM) is added during the last 4-6 hours of stimulation.[13] Confirm the viability and activity of your inhibitor stock. | |

| Incorrect stimulation time. | Optimize the stimulation duration. For many T-cell cytokines, 4-6 hours is optimal.[10][11] Some cytokines may require longer incubation times. | |

| Low cell viability. | Check cell viability before and after stimulation. High concentrations of PMA can be toxic.[7] Reduce the concentration of PMA or the stimulation time if significant cell death is observed. | |

| High background signal | Non-specific antibody binding. | Ensure proper blocking steps are included in your staining protocol. Use isotype control antibodies to assess non-specific binding. |

| Contamination of reagents or cultures. | Use sterile techniques and fresh, high-quality reagents. | |

| Variability between experiments | Inconsistent reagent preparation. | Prepare fresh dilutions of PMA and Ionomycin for each experiment from a concentrated stock. Aliquot and store stocks at -20°C or -80°C to minimize freeze-thaw cycles.[7] |

| Differences in cell density. | Maintain a consistent cell density across experiments, as this can affect the response to stimulation. A typical density is 1-2 x 10^6 cells/mL.[13] | |

| Donor-to-donor variability (for human samples). | Be aware that primary cells from different donors can exhibit significant variability in their response. Include multiple donors in your experimental design to account for this. | |

| Downregulation of cell surface markers (e.g., CD4) | Internalization of surface receptors upon activation. | PMA/Ionomycin stimulation can cause the downregulation of some cell surface markers like CD4 and the TCR/CD3 complex.[3][15] Consider staining for these markers before stimulation or use an intracellular staining approach for these markers along with your cytokines.[15] |

Data Presentation: Recommended Concentration Ratios

The optimal ratio of PMA to Ionomycin can be cell-type and cytokine-dependent. The following table summarizes commonly used concentrations from various sources. It is crucial to perform a titration for your specific experimental conditions.

| Cell Type | PMA Concentration (ng/mL) | Ionomycin Concentration (ng/mL) | Target Cytokines | Reference(s) |

| Human PBMCs | 5 - 50 | 500 - 1000 | IFN-γ, TNF-α, IL-2 | [6][16] |

| Human T Cells | 10 - 20 | 1000 (1 µM) | IFN-γ, TNF-α, IL-2, IL-17 | [10][11][17] |

| Mouse Splenocytes | 10 - 50 | 200 - 500 | IFN-γ, IL-2 | [18] |

| Rat Whole Blood | 25 | 1000 | IL-2, IFN-γ, TNF-α | [19][20] |

Experimental Protocols

Protocol 1: Intracellular Cytokine Staining of Human PBMCs

This protocol provides a general workflow for stimulating human Peripheral Blood Mononuclear Cells (PBMCs) with PMA and Ionomycin for the detection of intracellular cytokines by flow cytometry.

Materials:

-

Isolated Human PBMCs

-

Complete RPMI 1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin)

-

PMA stock solution (e.g., 1 mg/mL in DMSO)

-

Ionomycin stock solution (e.g., 1 mg/mL in DMSO)

-

Brefeldin A solution (e.g., 5 mg/mL)

-

Phosphate-Buffered Saline (PBS)

-

FACS tubes or 96-well round-bottom plates

-

Cell staining buffer (e.g., PBS with 2% FBS)

-

Fixation/Permeabilization buffers

-

Fluorochrome-conjugated antibodies for cell surface markers and intracellular cytokines

Procedure:

-

Cell Preparation:

-

Resuspend freshly isolated or thawed PBMCs in complete RPMI 1640 medium.

-

Perform a cell count and viability assessment (e.g., using trypan blue). Viability should be >90%.

-

Adjust the cell concentration to 1-2 x 10^6 cells/mL in complete RPMI 1640 medium.[13]

-

-

Cell Stimulation:

-

Plate 1-2 x 10^6 cells per well in a 24-well plate or an appropriate number of cells in other culture vessels.

-

Prepare a stimulation cocktail containing PMA and Ionomycin at the desired final concentrations (e.g., 50 ng/mL PMA and 1 µg/mL Ionomycin).[6] Always include an unstimulated control (medium alone).

-

Add the stimulation cocktail to the cells.

-

Incubate the cells at 37°C in a 5% CO2 incubator for a total of 4-6 hours.

-

-

Protein Transport Inhibition:

-

Approximately 2 hours after starting the stimulation, add Brefeldin A to a final concentration of 10 µg/mL.[14]

-

Continue to incubate for the remaining 2-4 hours.

-

-

Cell Staining:

-

Harvest the cells and wash them with PBS.

-

Perform cell surface staining with fluorochrome-conjugated antibodies against surface markers of interest (e.g., CD3, CD4, CD8) in cell staining buffer. Incubate according to the manufacturer's instructions (typically 20-30 minutes at 4°C).

-

Wash the cells to remove unbound antibodies.

-

-

Fixation and Permeabilization:

-

Resuspend the cells in a fixation buffer and incubate as recommended by the manufacturer.

-

Wash the cells and then resuspend them in a permeabilization buffer.

-

-

Intracellular Staining:

-

Add fluorochrome-conjugated antibodies against the intracellular cytokines of interest (e.g., IFN-γ, TNF-α, IL-2) to the permeabilized cells.

-

Incubate according to the manufacturer's instructions.

-

Wash the cells to remove unbound antibodies.

-

-

Flow Cytometry Analysis:

-

Resuspend the final cell pellet in cell staining buffer.

-

Acquire the samples on a flow cytometer. Remember to include single-color compensation controls.

-

Mandatory Visualizations

Signaling Pathways

References

- 1. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. reportergene.com [reportergene.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Single-cell RNA sequencing identifies distinct transcriptomic signatures between PMA/ionomycin- and αCD3/αCD28-activated primary human T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. colibri-cytometry.com [colibri-cytometry.com]

- 8. researchgate.net [researchgate.net]

- 9. iti.stanford.edu [iti.stanford.edu]

- 10. Optimization of stimulation and staining conditions for intracellular cytokine staining (ICS) for determination of cytokine-producing T cells and monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lerner.ccf.org [lerner.ccf.org]

- 12. Intracellular Cytokine Staining on PBMCs Using CyTOFTM Mass Cytometry [en.bio-protocol.org]

- 13. Intracellular Cytokine Staining Protocol [anilocus.com]

- 14. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 15. researchgate.net [researchgate.net]

- 16. Activation Immune Cells [bdbiosciences.com]

- 17. media.journals.elsevier.com [media.journals.elsevier.com]

- 18. utoledo.edu [utoledo.edu]

- 19. Optimal Method to Stimulate Cytokine Production and Its Use in Immunotoxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Validation & Comparative

A Researcher's Guide to Cross-Validating Ionomycin-Induced Cytokine Expression with ELISA and Alternative Immunoassays

For researchers in immunology and drug development, accurately quantifying cytokine expression is paramount. Ionomycin, a potent calcium ionophore, is widely used in combination with Phorbol 12-myristate 13-acetate (PMA) to stimulate immune cells and induce robust cytokine production.[1][2][3] While the Enzyme-Linked Immunosorbent Assay (ELISA) has long been the gold standard for quantifying these secreted proteins, a growing landscape of alternative technologies offers distinct advantages in throughput, multiplexing capabilities, and single-cell resolution.

This guide provides a comprehensive comparison of ELISA with leading alternative methods for measuring ionomycin-induced cytokine expression. We present detailed experimental protocols, comparative data, and workflow diagrams to help you select and validate the optimal assay for your research needs.

The Ionomycin/PMA Signaling Pathway for Cytokine Induction

Ionomycin and PMA are chemical stimulants that bypass cell surface receptor signaling to potently activate T cells and other immune cells.[2][3] Ionomycin increases intracellular calcium (Ca2+) levels, while PMA activates Protein Kinase C (PKC).[1][2] Together, they trigger downstream signaling cascades that lead to the activation of transcription factors, such as the Nuclear Factor of Activated T-cells (NFAT) and Activator Protein-1 (AP-1), culminating in the transcription and translation of various cytokine genes, including IFN-γ, TNF-α, and IL-2.[3][4][5]

References

- 1. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - IE [thermofisher.com]

- 2. reportergene.com [reportergene.com]

- 3. Optimal Method to Stimulate Cytokine Production and Its Use in Immunotoxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distinct PKC-mediated posttranscriptional events set cytokine production kinetics in CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Comparative Guide to Ionomycin Free Acid and Ionomycin Calcium Salt for Cellular Calcium Mobilization

For Researchers, Scientists, and Drug Development Professionals

Ionomycin, a potent and selective calcium ionophore, is an indispensable tool in cell biology and drug discovery for artificially elevating intracellular calcium levels. It is commercially available in two primary forms: the free acid and the calcium salt. While both serve the same fundamental purpose of transporting calcium ions across biological membranes, their distinct chemical properties can influence their handling, solubility, and potentially their biological activity. This guide provides an objective comparison of Ionomycin free acid and its calcium salt, summarizing their known properties and providing standard experimental protocols for their use.

Chemical and Physical Properties: A Tale of Two Forms

The core functional difference between Ionomycin free acid and its calcium salt lies in their ionic state. Ionomycin free acid is the neutral, protonated form of the molecule, while the calcium salt is a complex where a calcium ion is chelated by two Ionomycin molecules. This fundamental difference in their chemical structure leads to variations in their molecular weight and potentially their solubility in different solvent systems.

| Property | Ionomycin Free Acid | Ionomycin Calcium Salt |

| Chemical Formula | C₄₁H₇₂O₉ | C₈₂H₁₄₀CaO₁₈ |

| Molecular Weight | 709.0 g/mol | 1456.1 g/mol |

| Appearance | Waxy solid | Crystalline solid |

| Solubility in Water | Insoluble[1] | Insoluble |

| Solubility in Organic Solvents | Soluble in DMSO, ethanol, methanol, and other organic solvents | Soluble in DMSO and ethanol |

Functional Comparison: Insights and Inferences

Potency and Efficacy: Both forms are potent calcium ionophores. The free acid must first chelate a calcium ion from the extracellular or intracellular environment before it can facilitate its transport across the lipid bilayer. In contrast, the calcium salt is a pre-formed complex, which may lead to more direct and potentially faster delivery of calcium into the cell. However, without direct comparative experimental data, it is difficult to definitively state whether one form is more potent or has a faster onset of action than the other.

Cell Permeability: Both forms are highly lipid-soluble, a prerequisite for their function as ionophores that traverse the cell membrane. The overall lipophilicity of the free acid versus the calcium salt complex could differ, potentially influencing their rate of membrane transport. It is plausible that the neutral free acid form might exhibit slightly different membrane permeability characteristics compared to the charged calcium salt complex, although both are effective in crossing the cell membrane.

Handling and Stability: The calcium salt is often supplied as a crystalline solid, which can be easier to handle and weigh accurately compared to the waxy solid form of the free acid. In terms of stability, both forms are stable when stored appropriately, typically at -20°C and protected from light.

Mechanism of Action: A Shared Pathway

Both Ionomycin free acid and its calcium salt function as mobile ion carriers, facilitating the transport of calcium ions down their electrochemical gradient. This process elevates the intracellular calcium concentration, mimicking the signaling cascades initiated by various physiological stimuli. This surge in intracellular calcium can trigger a wide range of cellular responses, including T-cell activation, apoptosis, and neurotransmitter release.

Experimental Protocols

The following are generalized protocols for common applications of Ionomycin. It is important to note that optimal concentrations and incubation times will vary depending on the cell type and experimental conditions. Researchers should perform dose-response and time-course experiments to determine the optimal parameters for their specific system.

Intracellular Calcium Mobilization Assay

This protocol describes a general method for measuring changes in intracellular calcium concentration using a fluorescent calcium indicator.

Materials:

-

Cells of interest

-

Ionomycin (free acid or calcium salt) stock solution (e.g., 1 mM in DMSO)

-

Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127 (for aiding dye loading)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom microplate at an appropriate density and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing: Gently wash the cells twice with HBSS to remove excess dye.

-

Baseline Measurement: Add fresh HBSS to the wells and measure the baseline fluorescence using a plate reader or microscope.

-

Ionomycin Stimulation:

-

Prepare a working solution of Ionomycin in HBSS at the desired final concentration (typically in the range of 0.1-10 µM).

-

Add the Ionomycin working solution to the wells.

-

-

Data Acquisition: Immediately begin recording the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

T-Cell Activation with PMA and Ionomycin

This protocol describes a common method for polyclonal T-cell activation using a combination of Phorbol 12-Myristate 13-Acetate (PMA) and Ionomycin.

Materials:

-

Isolated T-cells or peripheral blood mononuclear cells (PBMCs)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)

-

PMA stock solution (e.g., 1 mg/mL in DMSO)

-

Ionomycin (free acid or calcium salt) stock solution (e.g., 1 mM in DMSO)

-

Cell culture plates (e.g., 96-well)

Procedure:

-

Cell Preparation: Resuspend isolated T-cells or PBMCs in complete RPMI-1640 medium at a concentration of 1-2 x 10⁶ cells/mL.

-

Plating: Add the cell suspension to the wells of a cell culture plate.

-

Stimulation:

-

Prepare a stimulation cocktail containing PMA and Ionomycin in complete RPMI-1640 medium. Typical final concentrations are 25-50 ng/mL for PMA and 0.5-1 µM for Ionomycin.

-

Add the stimulation cocktail to the cells.

-

-

Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for the desired period (e.g., 4-6 hours for intracellular cytokine staining, or 24-72 hours for proliferation assays).

-

Analysis: Analyze T-cell activation by methods such as flow cytometry for surface marker expression (e.g., CD69, CD25), intracellular cytokine staining (e.g., IFN-γ, IL-2), or proliferation assays (e.g., CFSE dilution).

Conclusion

Both Ionomycin free acid and its calcium salt are highly effective calcium ionophores crucial for a multitude of research applications. The choice between the two forms may be guided by practical considerations such as ease of handling and specific experimental requirements. While the calcium salt is a pre-formed chelate, suggesting a potentially more direct mode of calcium delivery, the lack of direct comparative experimental data in the public domain makes it challenging to definitively recommend one form over the other for all applications. Researchers are encouraged to consider the subtle chemical differences and, where possible, perform pilot experiments to determine the optimal form and concentration for their specific cellular model and experimental goals. As with any potent biological tool, careful optimization and appropriate controls are paramount to obtaining reliable and reproducible results.

References

Comparative analysis of gene expression profiles after Ionomycin vs. Thapsigargin treatment

For researchers, scientists, and drug development professionals, understanding the nuanced cellular responses to chemical probes is paramount. Ionomycin and Thapsigargin are both widely used reagents that trigger a rise in intracellular calcium concentration ([Ca2+]), a critical secondary messenger. However, their distinct mechanisms of action elicit markedly different downstream gene expression profiles. This guide provides a comparative analysis of their effects, supported by experimental data and detailed protocols, to aid in experimental design and data interpretation.

Differentiating the Mechanisms of Calcium Elevation

While both compounds elevate cytosolic Ca2+, they do so via fundamentally different pathways. This mechanistic divergence is the primary driver of their distinct effects on gene expression.

-

Ionomycin : A mobile ionophore, it inserts into the plasma membrane and endoplasmic reticulum (ER), creating artificial pores. This facilitates the transport of Ca2+ down its concentration gradient, primarily from the extracellular space into the cytosol and also from the ER lumen.[1][2] This action mimics the Ca2+ influx component of physiological signaling cascades.

-

Thapsigargin : This sesquiterpene lactone acts as a potent and highly specific inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pumps.[3][4] These pumps are responsible for sequestering Ca2+ from the cytosol back into the ER. By blocking SERCA, Thapsigargin causes a "leak" of Ca2+ from the ER into the cytosol and prevents its reuptake, leading to the depletion of ER Ca2+ stores.[5][6] This depletion secondarily triggers store-operated calcium entry (SOCE), an influx of extracellular Ca2+ to replenish the stores, further elevating cytosolic Ca2+ levels.[5] The primary insult of Thapsigargin is the induction of severe ER stress due to the loss of Ca2+-dependent chaperone function.[7]

The following diagram illustrates these distinct mechanisms of action.

Caption: Mechanisms of Ionomycin and Thapsigargin action.

Comparative Gene Expression Profiles

The differential signaling activation by Ionomycin and Thapsigargin leads to the upregulation of distinct, though partially overlapping, sets of genes. Ionomycin primarily activates Ca2+/calcineurin-dependent pathways, such as NFAT, while Thapsigargin is a canonical inducer of the Unfolded Protein Response (UPR).[4][8][9]

| Gene Target | Biological Function | Typical Response to Ionomycin | Typical Response to Thapsigargin | Primary Pathway |

| NFAT-Driven Genes | ||||

| IL2 (Interleukin-2) | T-cell proliferation and activation | Strong Upregulation (often with PMA)[3][10] | Minimal/No Upregulation | Ca2+/Calcineurin/NFAT |

| NFATC1, NFATC2 | Transcription factors, immune response | Upregulated[4] | Less pronounced effect | Ca2+/Calcineurin/NFAT |

| FOS, JUN (AP-1) | Transcription factors, proliferation, apoptosis | Upregulated (synergizes with PMA)[4] | Upregulated (via ER stress)[11] | Ca2+ & MAPK / ER Stress |

| UPR-Driven Genes | ||||

| HSPA5 (BiP/GRP78) | ER chaperone, UPR sensor | Minor/No Upregulation | Strong Upregulation[7][12] | UPR (All branches) |

| DDIT3 (CHOP) | Pro-apoptotic transcription factor | Minor/No Upregulation | Strong Upregulation[9] | UPR (PERK branch) |

| XBP1s (spliced XBP1) | UPR transcription factor | Not induced | Strong Upregulation (splicing)[7][13] | UPR (IRE1α branch) |

| ATF4 | Transcription factor, stress response | Minor Upregulation[3] | Strong Upregulation[11] | UPR (PERK branch) |

| ERDJ4, HERPUD1 | ER-associated degradation (ERAD) | Not induced | Strong Upregulation[9] | UPR (IRE1α/XBP1s) |

Summary of Differences:

-

Ionomycin treatment robustly activates genes involved in T-cell activation and immune response, such as IL2.[3][10] Its gene signature shows significant overlap with physiological T-cell receptor activation, especially when co-administered with a PKC activator like PMA.[4][8]

-

Thapsigargin treatment overwhelmingly induces genes characteristic of the UPR.[12][14] This includes chaperones (HSPA5), ERAD components (ERDJ4), and, under prolonged stress, apoptosis-related factors (DDIT3/CHOP).[9] This response is a direct consequence of ER Ca2+ depletion and the resulting accumulation of unfolded proteins.[7]

Experimental Protocols

Accurate and reproducible results depend on carefully designed protocols. Below are generalized methodologies for cell treatment and subsequent gene expression analysis.

Cell Treatment and RNA Isolation

This protocol provides a general framework. Optimal concentrations and treatment times should be determined empirically for each cell line and experimental goal. For instance, UPR induction by Thapsigargin can be seen within 4-6 hours, while NFAT-driven expression is often measured after 3-24 hours.[4][7][13]

-

Cell Seeding: Plate cells (e.g., Jurkat, HeLa, HEK293) at a density that will result in 70-80% confluency at the time of harvest.

-

Preparation of Reagents:

-

Prepare a 1-10 mM stock solution of Ionomycin in DMSO.

-

Prepare a 1-10 mM stock solution of Thapsigargin in DMSO.

-

-

Cell Treatment:

-

Dilute the stock solutions in pre-warmed culture medium to the final desired concentration (e.g., Ionomycin: 0.5-2 µM; Thapsigargin: 10 nM - 2 µM).[11][15][16]

-

Replace the existing medium with the treatment medium. Include a vehicle control (DMSO) at the same final concentration.

-

Incubate for the desired time period (e.g., 4, 6, or 24 hours) at 37°C in a 5% CO2 atmosphere.

-

-

Cell Harvest and RNA Isolation:

-

Aspirate the medium and wash the cells once with cold PBS.

-

Lyse the cells directly in the plate by adding a lysis reagent such as TRIzol (typically 300 µL per million cells).[17]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Proceed with RNA isolation according to the manufacturer's protocol (e.g., TRIzol-chloroform extraction followed by isopropanol precipitation or using a column-based kit).[18][19]

-

-

Quality Control: Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop) and integrity via gel electrophoresis.

Gene Expression Analysis (RT-qPCR)

-

cDNA Synthesis: Reverse transcribe 100 ng to 1 µg of total RNA into cDNA using a reverse transcriptase kit with random primers or oligo(dT) primers.

-

qPCR Reaction:

-

Prepare a master mix containing SYBR Green master mix, forward and reverse primers for the gene of interest, and nuclease-free water.

-

Add the master mix and diluted cDNA to a qPCR plate.

-

Run the reaction on a real-time PCR machine using a standard cycling program (e.g., 10 min at 95°C, followed by 40 cycles of 15s at 95°C and 60s at 60°C).[18]

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).

The following diagram outlines the general experimental workflow.

Caption: Experimental workflow for comparative gene expression analysis.

Conclusion and Recommendations

The choice between Ionomycin and Thapsigargin should be dictated by the specific biological question being addressed.

-

Use Ionomycin when the goal is to study the downstream effects of broad cytosolic Ca2+ elevation, mimicking Ca2+ influx during physiological processes like immune cell activation. It is particularly effective for activating NFAT-dependent transcription, especially in combination with PMA.[2][20]

-

Use Thapsigargin as a specific and potent inducer of the Unfolded Protein Response (UPR) through the depletion of ER Ca2+ stores.[12][21] It is the tool of choice for investigating the molecular pathways of ER stress and ER stress-induced apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Single-cell RNA sequencing identifies distinct transcriptomic signatures between PMA/ionomycin- and αCD3/αCD28-activated primary human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expression analysis of genes involved in apoptosis, proliferation and endoplasmic reticulum stress in ionomycin/PMA treated Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Genome-wide analysis of thapsigargin-induced microRNAs and their targets in NIH3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Integration of Kinase and Calcium Signaling at the Level of Chromatin Underlies Inducible Gene Activation in T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prx1 Regulates Thapsigargin-Mediated UPR Activation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jbuon.com [jbuon.com]

- 11. Microarray analysis of thapsigargin-induced stress to the endoplasmic reticulum of mouse osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Endoplasmic reticulum stress produced by Thapsigargin affects the occurrence of spike-wave discharge by modulating unfolded protein response pathways and activating immune responses in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Modeling Acute ER stress in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]

- 18. mcgill.ca [mcgill.ca]

- 19. Protocol for Total RNA Extraction/Purification - CD Genomics [cd-genomics.com]

- 20. Single-cell RNA sequencing identifies distinct transcriptomic signatures between PMA/ionomycin- and αCD3/αCD28-activated primary human T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. agilent.com [agilent.com]

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Ionomycin

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Ionomycin. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Ionomycin, a calcium ionophore derived from Streptomyces conglobatus, is a valuable tool in research, primarily for increasing intracellular calcium levels and activating T-cells, often in conjunction with phorbol myristate acetate (PMA).[1] However, its safe handling requires strict adherence to established protocols to mitigate potential risks.

Hazard Identification and Personal Protective Equipment (PPE)

Ionomycin presents several hazards that necessitate the use of appropriate personal protective equipment. The compound is classified as a flammable liquid and vapor, causes serious eye irritation, and is harmful if swallowed.[2][3][4][5] Some formulations may also cause skin and respiratory irritation.[5] Therefore, a comprehensive PPE strategy is crucial.

Recommended Personal Protective Equipment for Handling Ionomycin

| PPE Category | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact with the chemical.[3] |

| Eye and Face Protection | Safety goggles or a face shield | To protect against splashes and eye irritation.[2][4][5] |

| Skin and Body Protection | Laboratory coat and appropriate protective clothing | To shield the body from potential contamination.[2][5] |

| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended if exposure limits are exceeded, if irritation occurs, or when handling the powder form to avoid inhalation.[4][6] |

Operational Plan for Safe Handling

A systematic approach to handling Ionomycin, from preparation to use, is essential to minimize exposure and ensure safety.

Step-by-Step Handling Protocol:

-

Preparation:

-

Work in a well-ventilated area, such as a chemical fume hood.[3]

-

Ensure that an eyewash station and safety shower are readily accessible.[4]

-

Remove all sources of ignition, as Ionomycin may be supplied in a flammable solvent.[2][3]

-

Ground/bond the container and receiving equipment to prevent static discharge.[2]

-

-

Dissolving and Diluting:

-

Ionomycin is often supplied as a crystalline solid or a film and needs to be dissolved in an organic solvent like DMSO, ethanol, or dimethylformamide (DMF).[7]

-

When preparing a stock solution, add the solvent to the Ionomycin vial slowly.

-

For aqueous buffers, first dissolve Ionomycin in ethanol before diluting with the buffer.[7] Aqueous solutions should not be stored for more than a day.[7]

-

-

Use in Experiments:

-

When treating cells, add the Ionomycin solution dropwise to the cell culture medium.

-

Avoid creating aerosols.

-

Keep containers tightly closed when not in use.[2]

-

Disposal Plan

Proper disposal of Ionomycin and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Procedures:

-

Chemical Waste: Dispose of unused Ionomycin and solutions containing the compound as hazardous chemical waste.

-

Contaminated Materials: All materials that have come into contact with Ionomycin, including pipette tips, gloves, and culture vessels, should be collected in a designated, labeled hazardous waste container.

-

Disposal Method: All waste must be disposed of through an approved waste disposal plant.[4] Do not allow the chemical to enter drains or sewers.[3]

Visualizing Safe Handling and Cellular Action

To further clarify the necessary procedures and the scientific application of Ionomycin, the following diagrams illustrate the safe handling workflow and its mechanism of action in T-cell activation.

References

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。